Lipophilicity (XLogP3) Differentiation: Balancing Permeability and Solubility
The target compound exhibits an XLogP3 of 1.1 [1], which is significantly higher than the -1.37 reported for the unsubstituted core scaffold 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide [2]. This shift towards a more favorable logP window (1–3 for CNS drug candidates) is driven by the 1-phenylcyclopropyl carbonyl group, which introduces lipophilic character without pushing the compound into a high logP regime that could compromise aqueous solubility. For procurement decisions, this logP differentiation indicates that the target compound is a more suitable starting point for lead optimization in medicinal chemistry programs compared to the overly hydrophilic core scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (CAS 1312812-72-8): XLogP3 = -1.37 |
| Quantified Difference | ΔXLogP3 = 2.47 log units (more lipophilic) |
| Conditions | Computed values from PubChem (core scaffold) and Kuujia.com (target compound) |
Why This Matters
A difference of 2.47 log units represents a dramatic shift in lipophilicity that directly impacts membrane permeability and protein binding, making the target compound a more viable starting point for cell-based assays.
- [1] Kuujia.com. (2025). CAS 2034310-64-8: Computed Properties. Retrieved from https://www.kuujia.com/cas-2034310-64-8.html View Source
- [2] Chem-space.com. (2025). 2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione. Retrieved from https://chem-space.com/CSCS00010259330-13C903 View Source
